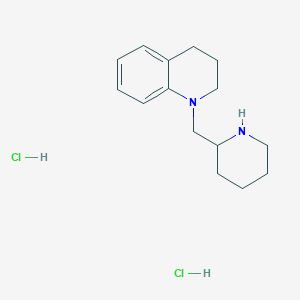

1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(piperidin-2-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c1-2-9-15-13(6-1)7-5-11-17(15)12-14-8-3-4-10-16-14;;/h1-2,6,9,14,16H,3-5,7-8,10-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRJIGZUOYHOMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a compound belonging to the class of piperidine derivatives, which are recognized for their diverse biological activities. This compound's unique structure incorporates a piperidine ring and a tetrahydroquinoline moiety, making it a significant subject of research in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₅H₂₄Cl₂N₂

- Molecular Weight : 303.3 g/mol

- CAS Number : 1016843-75-6

Biological Activity Overview

The biological activity of 1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride has been explored in various studies, focusing on its pharmacological effects and potential therapeutic applications.

The compound interacts with specific molecular targets in biological systems, including:

- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : The compound can inhibit certain enzymes, affecting metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Studies have shown that similar tetrahydroquinoline derivatives can inhibit cancer cell proliferation.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains.

- CNS Activity : Potential effects on the central nervous system suggest it may be useful in treating neurological disorders.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of tetrahydroquinoline derivatives. The results indicated that compounds with similar structures to 1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and A549) .

Study 2: Antimicrobial Effects

Research published in Pharmaceutical Biology assessed the antimicrobial activity of piperidine derivatives. The study found that 1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus .

Study 3: CNS Effects

A pharmacological evaluation in Neuropharmacology explored the central nervous system effects of related compounds. It was observed that tetrahydroquinoline derivatives could modulate neurotransmitter systems, potentially providing therapeutic benefits for conditions like anxiety and depression .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C15H24Cl2N2

- Molecular Weight : 303.28 g/mol

- CAS Number : 1220037-65-9

Kappa Opioid Receptor Antagonism

One of the primary applications of this compound lies in its role as a kappa opioid receptor (KOR) antagonist. KOR antagonists have been studied for their potential to mitigate stress-related behaviors and addiction. Specifically, 1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride has shown promise in:

- Reducing Stress-Induced Reinstatement of Drug-Seeking Behavior : Studies have demonstrated that KOR antagonists can prevent the reinstatement of drug-seeking behavior in animal models. For instance, compounds like JDTic have been effective in blocking stress-induced reinstatement of cocaine-seeking behavior .

- Potential Therapeutic Use in Addiction Treatment : By modulating the KOR pathway, this compound could serve as a therapeutic agent for treating substance use disorders. The ability to block stress-induced cravings is particularly relevant for developing new addiction therapies.

Neuroprotective Effects

Research indicates that compounds targeting the KOR may also exhibit neuroprotective properties. The modulation of KORs has been linked to neuroprotection against various forms of neurodegeneration:

- Inhibition of Neuroinflammation : KOR antagonism may reduce neuroinflammatory responses that contribute to neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease and multiple sclerosis.

Case Studies and Research Findings

Medicinal Chemistry Applications

In medicinal chemistry, 1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride serves as a scaffold for developing new pharmacological agents:

- Synthesis of Novel Compounds : The tetrahydroquinoline structure is a versatile framework for synthesizing various derivatives with enhanced biological activity. Researchers are exploring modifications to improve potency and selectivity for specific targets.

- Drug Development : As research progresses, this compound may lead to the development of new drugs aimed at treating psychiatric disorders and chronic pain conditions through its action on opioid receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomerism

The compound’s structural analogues differ primarily in the substituent’s position or the nature of the functional group. Key examples include:

a) 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline Dihydrochloride (CAS No. 1507701-62-3)

- Molecular Formula : C₁₄H₂₁Cl₂N₂

- Molar Mass : 288.24 g/mol

- Key Features: The piperidine ring is attached at the 6-position of the tetrahydroquinoline core (vs. 1-position in the target compound) and via the 4-position of piperidine. This positional isomerism may influence binding affinity in pharmacological contexts .

- Applications : Marketed as an industrial-grade compound (99% purity) for synthetic chemistry applications .

b) 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline Dihydrochloride

- Key Features : Differs in the attachment position of the piperidine ring (3-piperidinylmethyl vs. 2-piperidinylmethyl). Such variations can alter steric hindrance and electronic properties, impacting reactivity or biological activity .

c) 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS No. 91-61-2)

- Molecular Formula : C₁₀H₁₃N

- Molar Mass : 147.22 g/mol

- Key Features: A simpler derivative with a methyl group at the 6-position instead of a piperidinylmethyl group.

Physicochemical Properties

- Key Observations: The dihydrochloride salts (target and 6-piperidinyl derivatives) exhibit enhanced solubility compared to non-salt forms like 6-methyltetrahydroquinoline.

b) Pharmacological Potential

- Tetrahydroquinoline hybrids (e.g., ibuprofen-tetrahydroquinoline conjugates) are explored for enhanced anti-inflammatory or antipsychotic properties .

- Sulfonyl-tetrahydroquinoline derivatives demonstrate antimalarial activity, highlighting the scaffold’s versatility in drug discovery .

Vorbereitungsmethoden

Alkylation of Tetrahydroquinoline with Piperidine Derivatives

The core synthesis involves introducing the piperidinylmethyl group to the tetrahydroquinoline backbone. A representative method includes:

- Reagents : 1,2,3,4-Tetrahydroquinoline, 2-(chloromethyl)piperidine, triethylamine (TEA), dichloromethane (DCM).

- Procedure :

- Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM.

- Add 2-(chloromethyl)piperidine (1.2 eq) and TEA (2.0 eq) dropwise under nitrogen.

- Stir at room temperature for 12–24 hours.

- Wash with dilute HCl (1:4 v/v), saturated Na₂CO₃, and water.

- Dry over Na₂SO₄, concentrate, and purify via column chromatography (neutral Al₂O₃).

Yield : ~90–95% (free base).

| Parameter | Value/Detail |

|---|---|

| Solvent | Dichloromethane |

| Temperature | Room temperature (25°C) |

| Reaction Time | 12–24 hours |

| Base | Triethylamine |

| Workup | Acid-base extraction |

Salt Formation to Dihydrochloride

The free base is converted to the dihydrochloride salt for enhanced stability:

- Reagents : Free base compound, hydrochloric acid (HCl, 2.0 eq), ethanol.

- Procedure :

- Dissolve the free base in ethanol.

- Add concentrated HCl (37%) dropwise at 0°C.

- Stir for 1 hour, then evaporate under reduced pressure.

- Recrystallize from ethanol/ether.

Purity : >98% (HPLC).

Reaction Optimization Insights

Key factors influencing yield and purity:

- Solvent Choice : Polar aprotic solvents (e.g., DCM) minimize side reactions.

- Stoichiometry : Excess alkylating agent (1.2 eq) ensures complete reaction.

- Base Selection : TEA effectively neutralizes HCl generated during alkylation.

Characterization Data

- δ 7.20–6.77 (m, 4H, aromatic), 3.78 (d, J = 68.9 Hz, 1H, CH₂-piperidine), 2.42 (d, J = 24.5 Hz, 1H, N-CH₂), 1.39 (d, J = 6.8 Hz, 3H, piperidine-CH₂), 0.79 (dd, J = 6.6, 1.7 Hz, 6H, isobutyl).

- Calculated for C₁₅H₂₂N₂ [M+H]⁺: 231.1861; Found: 231.1859.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride?

The compound can be synthesized via intramolecular cyclization of intermediates derived from aromatic amines and epichlorohydrin. For example, heating diphenylamine with excess epichlorohydrin generates N-(3-chloro-2-hydroxypropyl)diphenylamine, which undergoes electrophilic attack on the aromatic ring to form the tetrahydroquinoline core . The dihydrochloride salt is typically obtained by treating the free base with hydrochloric acid. Key steps include optimizing reaction temperature (e.g., 80–120°C), solvent selection (e.g., ethanol or DMF), and purification via recrystallization.

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic and analytical techniques:

- NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, particularly distinguishing piperidinylmethyl and tetrahydroquinoline moieties.

- Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- Elemental analysis verifies stoichiometry (C, H, N, Cl content).

For example, analogous dihydrochloride salts (e.g., CAS 1820734-50-6) use similar validation workflows .

Q. What safety protocols are recommended for handling this compound in the lab?

While specific GHS data for this compound is unavailable, general dihydrochloride salt protocols apply:

- Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.

- Storage: Keep in a dry, cool environment (<25°C) under inert gas (e.g., nitrogen) to prevent hydrolysis.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

Systematic optimization involves:

- Catalyst screening: Lewis acids (e.g., ZnCl₂) may accelerate cyclization .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates.

- Temperature gradients: Monitor reaction progress via TLC/HPLC to identify ideal time-temperature profiles.

- Post-reaction workup: Acid-base extraction or column chromatography removes unreacted intermediates.

Q. What advanced techniques resolve contradictions in solubility or stability data?

Conflicting solubility/stability results may arise from impurities or hydration states. Strategies include:

- Differential Scanning Calorimetry (DSC): Detects polymorphic transitions or decomposition temperatures.

- Karl Fischer titration: Quantifies water content in hygroscopic samples.

- High-resolution MS: Identifies trace impurities (e.g., byproducts from incomplete cyclization).

Q. How can computational methods predict biological activity or binding mechanisms?

- Molecular docking: Models interactions with target receptors (e.g., kinases) using software like AutoDock.

- QSAR studies: Correlates structural features (e.g., piperidinylmethyl substitution) with activity trends from analogous compounds (e.g., kinase inhibitors like DMPQ dihydrochloride) .

- MD simulations: Assesses conformational stability in physiological environments.

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate receptor binding affinity?

- In vitro assays: Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged compounds) in competitive binding studies.

- Cell-based assays: Measure downstream signaling (e.g., cAMP levels for GPCR targets).

- Negative controls: Include receptor knockout cells or antagonist pre-treatment to validate specificity.

Q. What statistical approaches address variability in biological replicate data?

- ANOVA or t-tests: Compare means across experimental groups.

- Grubbs’ test: Identifies outliers in dose-response curves.

- Power analysis: Determines sample size required for significance (e.g., α = 0.05, β = 0.2).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.